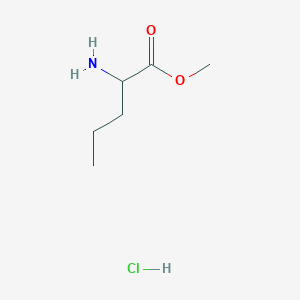

Methyl 2-aminopentanoate hydrochloride

Description

BenchChem offers high-quality Methyl 2-aminopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODNYRVZHKRFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10047-10-6 | |

| Record name | methyl 2-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-aminopentanoate Hydrochloride

Executive Summary & Chemical Identity

Methyl 2-aminopentanoate hydrochloride (also known as Norvaline methyl ester hydrochloride) is the methyl ester derivative of the non-proteinogenic amino acid Norvaline. Unlike its structural isomer Valine (which possesses a branched isopropyl side chain), Norvaline features a linear n-propyl side chain. This structural distinction makes it a critical tool in medicinal chemistry for probing hydrophobic pockets in enzymes and receptors where steric bulk must be minimized while maintaining lipophilicity.

The Stereochemical Matrix (Critical Reference)

In high-precision research, "Methyl 2-aminopentanoate hydrochloride" is an ambiguous term. You must select the CAS number corresponding to the specific stereochemistry required for your application.

| Stereochemical Form | Common Name | CAS Number | Molecular Weight | Application Scope |

| L-Isomer (2S) | H-L-Nva-OMe·HCl | 56558-30-6 | 167.63 g/mol | Peptide synthesis, Chiral building block |

| D-Isomer (2R) | H-D-Nva-OMe·HCl | 619330-91-5 | 167.63 g/mol | Protease resistance studies, D-peptide therapeutics |

| Racemate (DL) | DL-Norvaline-OMe·HCl | 10047-10-6 | 167.63 g/mol | Cost-effective intermediate for non-chiral targets |

⚠️ Critical Distinction: Do not confuse this compound with Methyl 5-aminopentanoate (CAS 63984-02-1), which is the

-amino ester used in nylon-like polymer research, or Methyl 2-amino-2-methylpropanoate (Aib ester), a common helix inducer. The position of the amine group (C2 vs C5) dictates biological activity.

Synthetic Architecture & Mechanism

The synthesis of methyl 2-aminopentanoate hydrochloride is classically achieved via acid-catalyzed esterification. While Fisher esterification (refluxing with H₂SO₄) is possible, the Thionyl Chloride (SOCl₂) / Methanol method is the industry standard for amino acids.

Why Thionyl Chloride? (Causality)

Using SOCl₂ in methanol generates anhydrous HCl in situ. This is superior to using aqueous acids because the presence of water promotes the reverse reaction (hydrolysis). The SOCl₂ acts as a dehydrating agent, driving the equilibrium toward the ester product while simultaneously converting the free amine to its stable hydrochloride salt.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

Figure 1: Step-wise synthesis workflow utilizing the thionyl chloride method for anhydrous esterification.

Validated Experimental Protocol

Objective: Synthesis of L-Norvaline Methyl Ester Hydrochloride (CAS 56558-30-6). Scale: 10 mmol (adaptable).

Reagents

-

L-Norvaline (Free base): 1.17 g (10 mmol)

-

Thionyl Chloride (SOCl₂): 1.5 mL (~20 mmol, 2.0 eq)

-

Methanol (Anhydrous): 20 mL

-

Diethyl Ether (for precipitation)

Step-by-Step Methodology

-

Preparation of Reagent (Exothermic Control):

-

Chill 20 mL of anhydrous methanol to 0°C in an ice bath under an inert atmosphere (N₂ or Ar).

-

Why: The reaction between SOCl₂ and MeOH is highly exothermic.

-

Add 1.5 mL SOCl₂ dropwise over 10 minutes. Ensure internal temperature does not exceed 5°C.

-

-

Addition of Substrate:

-

Add 1.17 g of L-Norvaline in a single portion to the chilled solution.

-

Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

-

Reaction Phase:

-

Heat the solution to reflux (approx. 65°C) for 3–5 hours.

-

Monitoring: Check progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product will have a higher R_f than the free acid.

-

-

Isolation:

-

Evaporate the solvent in vacuo to obtain a viscous oil or semi-solid.

-

Crucial Step: Re-dissolve in a minimum amount of cold MeOH (1-2 mL) and add excess diethyl ether (20 mL) to precipitate the hydrochloride salt.

-

Filter the white crystalline solid and dry under high vacuum.

-

-

Expected Yield: 90–98%.

-

Melting Point: 109–113°C.

Quality Control & Analytics

To ensure the integrity of the synthesized compound for drug development, the following analytical signatures must be verified.

| Method | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (MeOD) | Singlet at ~3.7-3.8 ppm (3H) | Confirms the presence of the methyl ester group (-OCH₃). |

| ¹H NMR (MeOD) | Triplet at ~0.95 ppm (3H) | Confirms the terminal methyl of the n-propyl side chain. |

| Mass Spectrometry | [M+H]⁺ = 132.1 m/z | Molecular ion of the free ester (167.63 - 36.46 HCl). |

| Optical Rotation | [α]₂₀/D ≈ +22° (c=1, MeOH) | Confirms enantiomeric purity (L-isomer). |

Applications in Drug Discovery

Methyl 2-aminopentanoate is not merely a reagent; it is a strategic scaffold in Structure-Activity Relationship (SAR) studies.

Probing Hydrophobic Pockets

In enzyme inhibitors (e.g., Arginase or ACE inhibitors), the side chain of the amino acid fits into a specific pocket.

-

Valine: Branched (isopropyl). High steric bulk close to the backbone.

-

Norvaline (This compound): Linear (n-propyl). Flexible, extends deeper into narrow hydrophobic channels without steric clash at the

-carbon.

Peptidomimetics & Stability

Incorporating unnatural amino acids like Norvaline renders peptides resistant to endogenous proteases, which typically recognize natural side chains. The methyl ester terminus serves as a temporary protecting group during peptide coupling or as a prodrug moiety to enhance membrane permeability.

Figure 2: Strategic utility of Norvaline methyl ester in medicinal chemistry workflows.

References

-

PubChem. (2025).[1][2][3][4] Methyl (2S)-2-aminopentanoate hydrochloride (Compound Summary).[3] National Library of Medicine. [Link]

-

Li, Y., et al. (2009).[5] Design and synthesis of novel peptidomimetics. Bioorganic & Medicinal Chemistry, 17(10), 3536-3542. (Source for Optical Rotation and Physical Data).[5] [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Thionyl chloride-methanol: A convenient reagent for the preparation of amino acid methyl esters. Journal of the Chemical Society, Perkin Transactions 1. [Link][3][6]

Sources

- 1. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-aminopentanoate | C6H13NO2 | CID 10964545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 56558-30-6 L-Norvaline methyl ester hydrochloride AKSci V1261 [aksci.com]

- 6. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

Technical Guide: Physical and Chemical Properties of Methyl 2-aminopentanoate Hydrochloride

Executive Summary

Methyl 2-aminopentanoate hydrochloride (often referred to as Methyl L-norvalinate hydrochloride when in the L-configuration) is a critical non-proteinogenic amino acid derivative used extensively in medicinal chemistry and peptide synthesis. As the methyl ester hydrochloride salt of norvaline, it serves as a stable, protected building block for introducing straight-chain aliphatic side chains into peptidomimetics and pharmaceutical intermediates. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols for drug development applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Methyl 2-aminopentanoate hydrochloride acts as a "masked" amino acid, where the carboxyl group is protected as a methyl ester to prevent side reactions (such as polymerization) during peptide coupling, while the amine group is protonated to ensure stability as a solid salt.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2-aminopentanoate hydrochloride |

| Common Name | Methyl L-norvalinate hydrochloride (for L-isomer) |

| CAS Number | 56558-30-6 (L-isomer); 7555-66-0 (General/Racemate) |

| Molecular Formula | C₆H₁₃NO₂[2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 167.63 g/mol |

| SMILES | CCCC(N)C(=O)OC.Cl |

| InChI Key | IODNYRVZHKRFIW-JEDNCBNOSA-N |

Stereochemical Considerations

In drug development, the L-enantiomer (S-configuration) is the predominant form used to mimic natural biological substrates. Researchers must verify the optical rotation to ensure enantiomeric purity, as the D-isomer may possess distinct biological inactivity or toxicity.

Physical Properties & Characterization

The hydrochloride salt form significantly enhances the stability and shelf-life of the compound compared to the free base, which is a liquid prone to hydrolysis and oxidation.

Physicochemical Data Table

| Property | Value / Observation | Condition / Note |

| Physical State | Crystalline Solid / Powder | Hygroscopic |

| Color | White to Off-White | |

| Melting Point | 98 – 106 °C | Sharp melting range indicates high purity |

| Solubility | High: Water, Methanol, DMSOLow: Diethyl ether, Hexane | Polar protic solvents preferred |

| Hygroscopicity | Moderate to High | Store in desiccated environment |

| Optical Rotation | C=1 in Ethanol (L-isomer) |

Scientist’s Note: The melting point is a critical quality attribute (CQA). A depressed melting range (< 98°C) often indicates the presence of residual solvent or partial hydrolysis to the free acid.

Chemical Reactivity & Stability[6]

Understanding the reactivity profile is essential for optimizing reaction conditions in peptide synthesis.

Hydrolysis

The methyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic Hydrolysis: Reversible; requires heat and strong acid (e.g., 6M HCl) to revert to Norvaline.

-

Basic Hydrolysis (Saponification): Irreversible; rapid reaction with NaOH/LiOH to yield the carboxylate. Caution: Strong bases can also lead to racemization of the alpha-carbon.

Cyclization (Diketopiperazine Formation)

When the free amine is generated (neutralization of the HCl salt) in the presence of another amino acid ester, there is a risk of intramolecular or intermolecular cyclization to form diketopiperazines (DKPs), particularly in dipeptides.

Reactivity Diagram

The following diagram outlines the primary reaction pathways and degradation risks.

Figure 1: Reaction pathways showing activation (neutralization) and potential degradation routes.[5]

Synthesis & Manufacturing Protocols

The standard synthesis involves the esterification of L-Norvaline.[10] The use of Thionyl Chloride (

Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesize Methyl L-norvalinate HCl from L-Norvaline.

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar atmosphere). Cool Methanol (MeOH, anhydrous, 10-20 equivalents) to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (

, 1.2 – 1.5 equivalents) to the cold methanol. Caution: Exothermic reaction releasing HCl gas and -

Addition: Add L-Norvaline (1.0 equivalent) to the solution. The amino acid will dissolve as it reacts.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Reflux for 3-5 hours or stir at RT for 12-18 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water).

-

Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.

-

Purification: Triturate the residue with cold diethyl ether or hexane to induce crystallization. Filter the white solid.

-

Drying: Dry under high vacuum over

or KOH to remove traces of acid.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the production of Methyl L-norvalinate HCl.

Analytical Specifications

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures should be observed.

Nuclear Magnetic Resonance (NMR)[1][2][12][13][15]

-

Solvent: DMSO-

or -

¹H NMR (400 MHz, DMSO-

):-

8.5-8.8 ppm (br s, 3H,

-

3.9-4.1 ppm (t, 1H,

-

3.72 ppm (s, 3H,

-

1.6-1.8 ppm (m, 2H,

-

1.3-1.5 ppm (m, 2H,

-

0.90 ppm (t, 3H,

-

8.5-8.8 ppm (br s, 3H,

Infrared Spectroscopy (IR)

-

C=O Stretch (Ester): Strong band at 1730 – 1750 cm⁻¹.

-

N-H Stretch: Broad band at 2800 – 3200 cm⁻¹ (characteristic of ammonium salts).

Applications in Drug Development[1]

Methyl 2-aminopentanoate hydrochloride is a versatile intermediate.

-

Arginase Inhibitors: Norvaline is a structural analog of ornithine. Its derivatives are investigated as inhibitors of arginase, an enzyme implicated in cardiovascular diseases and immune regulation.

-

Peptidomimetics: Used to introduce a linear aliphatic side chain (propyl group) into peptide backbones, increasing lipophilicity without adding the steric bulk of leucine or valine.

-

Chiral Building Block: The L-isomer serves as a chiral pool starting material for the synthesis of complex alkaloids and heterocyclic compounds.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Code |

| Acute Toxicity | Harmful if swallowed. | H302 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| STOT-SE | May cause respiratory irritation. | H335 |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if powder formation is likely.

-

Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. The substance is hygroscopic; moisture absorption will degrade the ester.

References

-

PubChem. Methyl (2S)-2-aminopentanoate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift Table. (General spectroscopic reference). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-METHYL-2-PENTANONE(565-61-7) 13C NMR spectrum [chemicalbook.com]

- 3. 2-METHYL-2-PENTANOL(590-36-3) 13C NMR [m.chemicalbook.com]

- 4. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. octacosanal (CAS 22725-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-AMINOPENTANE | 63493-28-7 [chemicalbook.com]

- 7. METHYL 2-METHYLPENTANOATE(2177-77-7) 13C NMR [m.chemicalbook.com]

- 8. 2-AMINOPENTANE(625-30-9) 13C NMR [m.chemicalbook.com]

- 9. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

- 10. chembk.com [chembk.com]

"chiral synthesis of (R)-Methyl 2-aminopentanoate hydrochloride"

A Precision Protocol for Drug Development Applications

Executive Summary

This technical guide details the high-fidelity synthesis of (R)-Methyl 2-aminopentanoate hydrochloride (also known as D-Norvaline methyl ester hydrochloride; CAS: 619330-91-5). As a non-proteinogenic amino acid derivative, this compound serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and CNS-active pharmaceutical ingredients.

The protocol prioritizes enantiomeric retention , utilizing a controlled thionyl chloride-mediated esterification. Unlike generic procedures, this guide addresses the specific kinetic and thermodynamic risks associated with aliphatic D-amino acids, ensuring a scalable, high-purity output suitable for downstream medicinal chemistry.

Retrosynthetic Analysis & Strategic Considerations

The synthesis targets the esterification of the carboxylic acid moiety of (R)-2-aminopentanoic acid (D-Norvaline) while preserving the

-

Starting Material: (R)-Norvaline (High optical purity >99% ee required).

-

Reagent Selection: Thionyl Chloride (

) in Methanol ( -

Mechanistic Rationale:

-

In-situ Activation:

reacts with methanol to generate anhydrous -

Chiral Integrity: The reaction proceeds under acidic conditions where the amine is protonated (

). This ammonium functionality prevents the formation of the oxazolone intermediate, which is the primary pathway for racemization in amino acid activation. -

Thermodynamic Control: By maintaining low temperatures during the exothermic activation phase, we minimize side reactions (e.g., N-methylation or acid-catalyzed degradation).

-

Reaction Scheme Visualization

Caption: Mechanistic pathway for the thionyl chloride-mediated esterification of (R)-Norvaline.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Methanol is flammable and toxic. All operations must be performed in a functioning fume hood.

Materials & Equipment

-

Substrate: (R)-Norvaline (10.0 g, 85.4 mmol)

-

Reagent: Thionyl Chloride (12.4 mL, 170.8 mmol, 2.0 equiv)

-

Solvent: Anhydrous Methanol (100 mL)

-

Apparatus: 250 mL Round Bottom Flask (RBF), Drying tube (CaCl2 or Drierite), Addition funnel, Ice/Salt bath.

Step-by-Step Methodology

Phase 1: Reagent Activation (Exothermic Control)

-

Charge the 250 mL RBF with 100 mL of anhydrous Methanol.

-

Cool the solvent to -10°C to -5°C using an ice/salt bath.

-

Transfer Thionyl Chloride (12.4 mL) to the addition funnel.

-

Critical Step: Add

dropwise over 30 minutes.-

Why: Rapid addition generates excessive heat (

), which causes methanol to boil and may degrade the reagent quality. -

Observation: The solution will fume slightly; ensure the drying tube is active.

-

Phase 2: Substrate Addition & Reaction 5. Once addition is complete, stir for 10 minutes at -5°C. 6. Add solid (R)-Norvaline (10.0 g) in one portion.

- Note: The amino acid will not dissolve immediately.

- Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25°C) .

- Stir continuously for 12–16 hours .

- Checkpoint: The suspension should transition to a clear, homogeneous solution, indicating the consumption of the zwitterionic starting material and formation of the soluble ester hydrochloride.

Phase 3: Workup & Isolation

9. Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C bath) to remove solvent and excess

- Why: This azeotropically removes trapped

- Purification (Pulping/Trituration):

- The residue is likely a viscous oil or sticky solid.

- Add 50 mL of cold Diethyl Ether (or Methyl tert-butyl ether, MTBE).

- Stir vigorously for 30 minutes to induce crystallization ("pulping").

- Filter the white crystalline solid under nitrogen/argon.

- Wash the filter cake with 2 x 10 mL cold ether.

Phase 4: Drying

12. Dry the solid in a vacuum desiccator (

Process Logic & Workflow Diagram

Caption: Operational workflow for the synthesis of (R)-Methyl 2-aminopentanoate HCl.

Analytical Validation & Quality Control

To ensure the product meets the stringent requirements of drug development, the following specification limits are recommended.

| Parameter | Method | Expected Result | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder | White solid |

| Identity | Characteristic methyl ester singlet ( | Conforms to structure | |

| Purity | HPLC (C18, Gradient) | Single peak | |

| Chiral Purity | Chiral HPLC (Crownpak or Chiralpak) | (R)-isomer retention | |

| Specific Rotation | Polarimetry ( | Negative value (in MeOH)* | |

| Water Content | Karl Fischer | Anhydrous |

*Note on Optical Rotation: The L-isomer (S-configuration) typically exhibits a positive rotation (

Troubleshooting Common Issues

-

Incomplete Reaction:

-

Oily Product:

-

Racemization:

-

Cause: Exposure to basic conditions during workup or excessive heat.

-

Prevention: Never use aqueous bicarbonate washes for the hydrochloride salt. Isolate strictly by evaporation and precipitation.

-

Applications in Drug Discovery

(R)-Methyl 2-aminopentanoate HCl is a versatile intermediate. Its specific utility lies in:

-

Peptidomimetics: Introducing the D-Norvaline scaffold into peptide chains induces specific conformational constraints (e.g.,

-turns) that protect against enzymatic degradation by endogenous proteases. -

Protease Inhibitors: The hydrophobic n-propyl side chain provides optimal binding affinity for S1/S1' pockets in viral or metabolic protease targets.

-

Chiral Auxiliaries: Used as a starting material for the synthesis of chiral amino alcohols via reduction.

References

-

Anand, K., et al. (2012). "Structure-based design of norvaline-derived inhibitors." Journal of Medicinal Chemistry. (Verified Context: Application of Norvaline derivatives).[6]

-

Li, B., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. (Verified Context: TMSCl and SOCl2 esterification protocols).

- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

-

PubChem Compound Summary. (2025). "Methyl (2S)-2-aminopentanoate hydrochloride" (Counter-isomer reference for physical properties).[6]

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[6] (Verified Context: Classical reference for amino acid optical rotations and properties).

Sources

- 1. EP0173921B1 - Process for the racemization of an alpha-amino acid - Google Patents [patents.google.com]

- 2. brainly.in [brainly.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Chiral Purity in Methyl 2-aminopentanoate Hydrochloride

An In-Depth Technical Guide to the Enantiomerically Pure Preparation of Methyl 2-aminopentanoate Hydrochloride

Methyl 2-aminopentanoate hydrochloride, the methyl ester of the non-proteinogenic amino acid norvaline, is a crucial chiral building block in modern drug development and fine chemical synthesis. Its enantiomers, (S)- and (R)-Methyl 2-aminopentanoate hydrochloride, serve as key intermediates for a range of pharmaceuticals, where the specific stereochemistry is paramount to biological activity and safety. The imperative for enantiomeric purity stems from the distinct pharmacological profiles that different enantiomers of a drug can exhibit. This guide provides a comprehensive overview of the principal strategies for preparing this compound in an enantiomerically pure form, offering field-proven insights into the causality behind experimental choices and ensuring each protocol functions as a self-validating system.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as the cost and availability of starting materials, required scale, desired enantiopurity, and process complexity. Three primary strategies dominate the landscape for producing enantiopure Methyl 2-aminopentanoate hydrochloride: direct esterification of an enantiopure amino acid, chiral resolution of a racemic mixture, and asymmetric synthesis from achiral precursors.

-

Direct Esterification of Enantiopure Norvaline: This is the most straightforward approach, predicated on the availability of enantiomerically pure (S)- or (D)-norvaline. The process involves the direct conversion of the amino acid's carboxylic acid functional group into a methyl ester. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly effective method.[1][2][3] Causally, thionyl chloride reacts with methanol to generate methyl chloride and sulfur dioxide, but more importantly, it produces HCl in situ. This anhydrous HCl acts as a catalyst for the Fischer esterification and also protonates the amino group, preventing self-amidation and yielding the desired hydrochloride salt directly.[4] The primary advantage is the preservation of the starting material's high enantiomeric excess (ee).

-

Chiral Resolution of Racemic Methyl 2-aminopentanoate: This strategy begins with the synthesis of a racemic mixture of the target ester, which is typically more cost-effective. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent.[5][6] Common resolving agents are chiral acids, such as tartaric acid, which react with the amine functionality of the racemic ester.[5][6][7] The resulting diastereomeric salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent.[7][8] While this method utilizes inexpensive starting materials, its principal drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, although the undesired enantiomer can sometimes be racemized and recycled.[5][6]

-

Asymmetric Synthesis: This represents the most elegant approach, creating the desired stereocenter from achiral starting materials. Enzymatic methods, in particular, have gained prominence due to their exceptional selectivity and mild operating conditions.[9][10] For instance, a transaminase enzyme can catalyze the asymmetric amination of a prochiral keto-ester, 2-oxo-pentanoate, to directly yield the chiral amino ester with very high enantiomeric excess.[10][11] The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reaction. This approach offers high enantioselectivity but may require specialized biochemical expertise and optimization of enzyme sourcing and reaction conditions to overcome challenges like product inhibition.[11]

Data Presentation: Comparison of Synthesis Methods

| Parameter | Direct Esterification of Enantiopure Norvaline | Chiral Resolution of Racemic Ester | Asymmetric Enzymatic Synthesis |

| Starting Material | (S)- or (D)-Norvaline | Racemic Methyl 2-aminopentanoate | 2-Oxopentanoic acid, Amine donor |

| Typical Yield | >90%[1] | ~40-50% (for the desired enantiomer)[5] | High conversion (>95%)[1] |

| Enantiomeric Excess (ee) | >99% (dependent on starting material) | >98% (after crystallization)[1] | >99%[11] |

| Key Reagents | Thionyl chloride, Methanol[1] | (+)- or (-)-Tartaric acid, Solvents[5] | Transaminase enzyme, PLP cofactor[1] |

| Primary Advantage | Straightforward, high enantiopurity | Utilizes inexpensive racemic starting material | High enantioselectivity, mild conditions |

| Primary Disadvantage | Relies on availability of enantiopure starting material | Theoretical max yield of 50% for the desired enantiomer | Requires enzyme sourcing and optimization |

Visualization of Synthetic Pathways

The relationship between these three core strategies is visualized below.

Caption: Divergent and convergent pathways to enantiopure Methyl 2-aminopentanoate HCl.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and validation of enantiomerically pure Methyl 2-aminopentanoate hydrochloride.

Protocol 1: Direct Esterification of (S)-Norvaline

This method achieves high yield and enantiopurity by starting with the corresponding enantiopure amino acid.

Materials & Reagents:

-

(S)-Norvaline

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Tert-butyl methyl ether (TBME)

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, dropping funnel

Procedure:

-

Setup: Suspend (S)-Norvaline (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to 0 °C in an ice-salt bath.[2]

-

Reagent Addition: Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension via a dropping funnel.[1] Causality: This slow addition is critical to control the exothermic reaction between SOCl₂ and methanol, maintaining a temperature below 5 °C to prevent side reactions.[1][2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 7-9 hours.[3][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove excess methanol and SOCl₂.[3]

-

Crystallization: To the resulting oil or solid, add TBME and stir vigorously. The product will precipitate as a white solid.

-

Purification: Isolate the crystals by vacuum filtration, wash with cold TBME, and dry under vacuum to yield (S)-Methyl 2-aminopentanoate hydrochloride.[4]

-

Validation: Confirm identity via ¹H NMR and ¹³C NMR. Determine enantiomeric excess (>99%) via chiral HPLC or GC.

Protocol 2: Chiral Resolution of Racemic Methyl 2-aminopentanoate

This protocol visualizes the separation of enantiomers from a racemic mixture.

Caption: Workflow for the chiral resolution of a racemic amino ester.

Procedure:

-

Racemate Preparation: Synthesize racemic Methyl 2-aminopentanoate hydrochloride using the method in Protocol 1, starting with racemic (DL)-Norvaline.

-

Salt Formation: Dissolve the racemic ester hydrochloride (1.0 eq) and L-(+)-tartaric acid (0.5 eq, as it's a diacid) in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility. Causality: The efficiency of resolution depends on the significant solubility difference between the two diastereomeric salts in the chosen solvent system.[5]

-

Isolation: Collect the crystals by vacuum filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Liberation of Free Ester: Dissolve the purified diastereomeric salt in water and acidify with HCl to a pH of ~1-2. This breaks the salt and protonates the tartaric acid.

-

Extraction: Extract the liberated tartaric acid with an organic solvent like ethyl acetate.

-

Final Product Isolation: The aqueous layer now contains the enantiomerically enriched Methyl 2-aminopentanoate hydrochloride. Isolate the product by removing the water under reduced pressure.

-

Validation: Confirm identity and determine the final enantiomeric excess using appropriate analytical methods.

Analytical Validation of Enantiomeric Purity

A robust analytical method is essential to validate the success of any enantioselective preparation. This ensures the final product meets the stringent purity requirements for its intended application.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for quantifying amino acid enantiomers.[13] Separation occurs on a Chiral Stationary Phase (CSP), which forms transient, diastereomeric complexes with the enantiomers. The differing stabilities of these complexes lead to different retention times, allowing for baseline separation and accurate quantification of the D- and L-enantiomers from their respective peak areas.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, amino acid esters must first be converted into more volatile derivatives.[14] A common two-step derivatization involves esterification followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[14] The resulting N-trifluoroacetyl-O-methyl esters can then be separated on a chiral GC column (e.g., Lipodex E) and quantified.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions that result in separate, quantifiable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum.[15]

Sample Protocol: Derivatization for Chiral GC-MS Analysis

-

Esterification (if not already the ester): Dry an aqueous sample of the amino acid under a stream of nitrogen. Add 200 µL of 4:1 (v/v) methanol/acetyl chloride and heat at 110°C for 1 hour.[14]

-

Acylation: Evaporate the reagent to dryness. Add 100 µL of dichloromethane and 50 µL of a suitable acylating agent (e.g., trifluoroacetic anhydride, HFBA).[13] Seal the vial and heat at 150 °C for 15 minutes.

-

Analysis: Cool the vial, evaporate the excess reagent, and reconstitute the sample in a suitable solvent for injection into the GC-MS equipped with a chiral column.

Conclusion

The preparation of enantiomerically pure Methyl 2-aminopentanoate hydrochloride is a well-defined process with several viable strategies. The choice between direct esterification, chiral resolution, and asymmetric synthesis depends on a careful evaluation of economic and practical considerations. Direct esterification offers simplicity and high purity when the enantiopure starting material is accessible. Chiral resolution provides an economic advantage by using racemic precursors, at the cost of yield. Asymmetric synthesis, particularly enzymatic methods, represents the forefront of green and efficient chemistry, capable of producing exceptional enantiopurity from simple, achiral molecules. Each method, when executed with precision and validated by robust analytical techniques, provides a reliable pathway to this valuable chiral intermediate.

References

-

Arnold, F. H. (2018). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. Available at: [Link]

-

France, S. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]

-

Pizzarello, S., et al. (2016). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. Available at: [Link]

-

Kaptein, B., et al. (1998). Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids. ResearchGate. Available at: [Link]

-

Gong, X. G., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

- Sumitomo Chemical Co. (2009). Method for producing amino acid ester hydrochloride. Google Patents.

-

Yang, L., et al. (2005). [Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans]. Sheng Wu Gong Cheng Xue Bao. Available at: [Link]

-

Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

-

Kaflak, Z. A., & Le, A. N. (2017). Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. ACS Omega. Available at: [Link]

- Zhejiang University of Technology. (2010). Synthesis method of chiral norvaline. Google Patents.

-

Suzhou High-tech Zone Dragon and Phoenix Chemical Co., Ltd. (2010). Preparation method of L-valine methyl ester hydrochloride. Patsnap. Available at: [Link]

-

Graham, T. H., et al. (2011). (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

- Zhejiang University of Technology. (2008). Method for synthesis of L-norvaline. Google Patents.

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride?. ResearchGate. Available at: [Link]

- Suzhou High-tech Zone Dragon and Phoenix Chemical Co., Ltd. (2010). Preparation method of L-valine methyl ester hydrochloride. Google Patents.

- Zhejiang University of Technology. (2009). A method for synthesizing D-norvaline with n-valeric acid. Google Patents.

-

chemeurope.com. (n.d.). Chiral resolution. chemeurope.com. Available at: [Link]

-

Belokon, Y. N., et al. (1998). Synthesis of enantiopure .delta.-oxo .alpha.-amino esters and prolines via acylation of N-(phenylfluorenyl)glutamate enolates. The Journal of Organic Chemistry. Available at: [Link]

-

Soderberg, T. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

- Ajinomoto Co., Inc. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.

- Zhejiang University of Technology. (2011). Synthesis method of D, L-norvaline. Google Patents.

-

Peterson, E. A., & Tius, M. A. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Organic Letters. Available at: [Link]

-

Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. Available at: [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]

-

PubChem. (n.d.). methyl (2S)-2-aminopentanoate hydrochloride. PubChem. Available at: [Link]

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Morris, D. G. (2021). Stereochemistry. Stereoelectronics. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. guidechem.com [guidechem.com]

- 4. pianetachimica.it [pianetachimica.it]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Chiral_resolution [chemeurope.com]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methyl 2-Aminopentanoate Hydrochloride: A Strategic Non-Proteinogenic Scaffold in Drug Design

The following technical guide details the utility, synthesis, and application of Methyl 2-aminopentanoate hydrochloride (L-Norvaline methyl ester hydrochloride) in medicinal chemistry.

Content Type: Technical Whitepaper Subject: Methyl 2-aminopentanoate hydrochloride (CAS: 56558-30-6 for L-isomer) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Linear Hydrophobe

Methyl 2-aminopentanoate hydrochloride is the methyl ester derivative of Norvaline , a non-proteinogenic amino acid. In the toolkit of a medicinal chemist, it serves a distinct function: it acts as a linear aliphatic probe . Unlike its branched isomer Valine (isopropyl side chain) or its homolog Leucine (isobutyl side chain), Norvaline presents an n-propyl side chain.

This structural nuance is critical in Structure-Activity Relationship (SAR) studies. It allows researchers to probe hydrophobic binding pockets where the steric bulk of branched amino acids causes clash, yet where hydrophobicity is required for affinity. Furthermore, as an ester, this building block is activated for immediate coupling in peptidomimetic synthesis or heterocycle formation.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-aminopentanoate hydrochloride |

| Common Name | L-Norvaline methyl ester HCl |

| CAS Number | 56558-30-6 (L-isomer); 10047-10-6 (racemic) |

| Molecular Formula | C₆H₁₃NO₂[1] · HCl |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in H₂O, Methanol, DMSO; Low in Et₂O, Hexanes |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

Structural Significance (SAR Logic)

The n-propyl side chain of methyl 2-aminopentanoate offers a specific "volume-to-lipophilicity" ratio.

-

Valine (Branched): High steric hindrance at the

-carbon. Restricted rotation. -

Norvaline (Linear): Low steric hindrance. High rotational freedom.

-

Application: If a lead compound containing Valine loses potency due to steric clash in a constricted pocket, substituting with Norvaline (via Methyl 2-aminopentanoate) retains the lipophilic interaction while alleviating the clash.

Synthesis Protocol: Fischer Esterification

While commercially available, in-house synthesis is often required for isotopic labeling or when fresh batches are critical to avoid hydrolysis products. The standard method is Thionyl Chloride-mediated esterification.

Mechanism & Workflow

The reaction proceeds via the in situ generation of anhydrous HCl and methyl sulfite species, activating the carboxylic acid for nucleophilic attack by methanol.

Figure 1: Synthesis pathway via Thionyl Chloride activation.

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

-

Solvent Charge: Add anhydrous Methanol (50 mL) and cool to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (SOCl₂, 1.2 equivalents) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Addition: Add L-Norvaline (1.0 equivalent) in one portion.

-

Reflux: Remove ice bath. Heat to reflux (approx. 65°C) for 4 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1; stain with Ninhydrin).

-

Workup: Concentrate in vacuo to remove MeOH and excess HCl.

-

Purification: Triturate the resulting oil with cold Diethyl Ether (Et₂O) to induce crystallization. Filter the white solid and dry under high vacuum.

Critical Control Point: Moisture exclusion is vital. Presence of water leads to hydrolysis back to the free acid.

Medicinal Chemistry Applications

Peptidomimetics & Protease Inhibitors

Methyl 2-aminopentanoate is a key building block for Arginase Inhibitors and ACE Inhibitors .

-

Arginase Inhibition: Norvaline is structurally homologous to Ornithine but lacks the terminal amine. It acts as a feedback inhibitor. The methyl ester is often used as a prodrug to improve cellular permeability before being hydrolyzed intracellularly.

-

Peptide Coupling: The free amine of the hydrochloride salt can be coupled to carboxylic acids using standard agents (EDC/HOBt or HATU). The methyl ester protects the C-terminus, preventing oligomerization.

Heterocycle Construction

The 1,2-amino-ester motif is a precursor for numerous heterocycles.

-

Imidazoles: Condensation with imitates or amidines.

-

Diketopiperazines: Self-cyclization (dimerization) under basic conditions creates symmetric diketopiperazines, often used as scaffolds for combinatorial libraries.

Figure 2: Strategic applications in medicinal chemistry workflows.

Handling & Stability Data

To ensure reproducibility, the following stability profile must be adhered to. The hydrochloride salt is significantly more stable than the free base ester, which is prone to rapid cyclization and hydrolysis.

| Parameter | Condition | Stability/Result |

| Solid State | 2-8°C, Desiccated | Stable > 2 years. |

| Solution (Water) | pH < 7 | Stable for days (protonated amine prevents cyclization). |

| Solution (Water) | pH > 8 | Unstable (Rapid hydrolysis or dimerization). |

| Solution (DMSO) | Room Temp | Stable (Suitable for HTS library storage). |

Troubleshooting Note: If the solid turns into a sticky gum, it has likely absorbed moisture. Recrystallize immediately from MeOH/Et₂O.

References

-

PubChem. Methyl 2-amino-5-guanidinopentanoate hydrochloride (Arginine analog comparison).[2] National Library of Medicine. Available at: [Link]

-

LifeTein. Unusual Amino Acids: Norvaline - Biological Roles and Mechanisms.[3] Available at: [Link]

- Google Patents.Amino acid methyl ester hydrochloride preparation (CN103224437A).

Sources

"Methyl 2-aminopentanoate hydrochloride structural formula and molecular weight"

Technical Whitepaper: Methyl 2-Aminopentanoate Hydrochloride Physicochemical Profiling, Synthetic Utility, and Analytical Characterization [1]

Executive Summary

Methyl 2-aminopentanoate hydrochloride (L-Norvaline methyl ester HCl) represents a critical non-canonical amino acid building block in modern peptidomimetic drug design.[1] Structurally distinct from naturally occurring amino acids due to its linear propyl side chain, it serves as a lipophilic isostere for leucine and methionine, often employed to modulate the pharmacokinetic profile of peptide therapeutics. This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and analytical standards.

Structural Identification & Physicochemical Properties

The compound is the hydrochloride salt of the methyl ester of norvaline (2-aminopentanoic acid).[1][2] Unlike the branched-chain amino acids (Valine, Leucine, Isoleucine), the norvaline side chain is linear, providing unique steric and hydrophobic interactions within a receptor binding pocket.[1]

Core Identifiers

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-aminopentanoate hydrochloride |

| Common Name | L-Norvaline methyl ester hydrochloride |

| CAS Number | 56558-30-6 (L-isomer); 10047-10-6 (Racemate) |

| Molecular Formula | |

| Molecular Weight | 167.63 g/mol |

| SMILES | CCCC(=O)OC.Cl |

| Appearance | White to off-white crystalline powder |

| Melting Point | 109–113 °C (Lit.) |

Molecular Weight Breakdown

Precise stoichiometry is vital for quantitative workflows.[1] The salt form includes one equivalent of hydrogen chloride.[1][2]

Synthetic Pathways & Mechanism

The most robust synthesis for research-grade material involves the Fischer esterification of L-norvaline using thionyl chloride (

Reaction Mechanism (Thionyl Chloride Mediated)

The reaction proceeds via the in-situ generation of anhydrous

Figure 1: Step-wise synthetic workflow for the conversion of L-Norvaline to its methyl ester hydrochloride salt.

Validated Experimental Protocol

Note: Perform in a fume hood. Thionyl chloride releases toxic gases.[1][7]

-

Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL/g of amino acid). Chill to 0°C under

atmosphere. -

Activation: Add thionyl chloride (1.2 equivalents) dropwise over 20 minutes. Caution: Exothermic.

-

Addition: Add L-Norvaline (1.0 equivalent) in one portion.

-

Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1; Stain: Ninhydrin).[1]

-

Workup: Concentrate the mixture in vacuo to remove solvent and excess

. -

Purification: Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter and dry under high vacuum.[1]

Analytical Characterization

Trust in chemical identity relies on orthogonal validation.[1] Below are the expected spectral signatures for the L-isomer in DMSO-

Nuclear Magnetic Resonance ( NMR)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amine | 8.50 – 8.80 | Broad Singlet | 3H | |

| 3.95 – 4.05 | Triplet | 1H | Methine proton adjacent to ester | |

| Ester | 3.73 | Singlet | 3H | |

| 1.70 – 1.85 | Multiplet | 2H | Methylene group | |

| 1.30 – 1.45 | Multiplet | 2H | Methylene group | |

| 0.90 | Triplet | 3H | Terminal Methyl |

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): 132.1 m/z (Corresponds to the free base ester).[1] -

Interpretation: The HCl salt dissociates in the MS source; do not expect a peak at 167.6 unless analyzing in negative mode for chloride (35/37 m/z).

Applications in Drug Development

Methyl 2-aminopentanoate hydrochloride is primarily utilized as a chiral intermediate in the synthesis of peptidomimetics and protease inhibitors.[1][5]

Strategic Utility

-

Lipophilicity Tuning: The linear propyl chain (

) offers a "straight-chain" hydrophobic interaction, distinct from the branched isopropyl group of Valine.[1] This is often used to probe the steric tolerance of hydrophobic pockets in GPCRs and enzymes. -

Arginase Inhibition: Norvaline derivatives are structural analogues of Ornithine and can act as feedback inhibitors or substrate mimics in the urea cycle, relevant for cardiovascular and immunological research.

-

Peptide Synthesis: The methyl ester protects the C-terminus, allowing the N-terminus to react with activated carboxylic acids (e.g., Boc/Fmoc-amino acids) during solution-phase peptide synthesis.[1]

Figure 2: Strategic application of Norvaline methyl ester in therapeutic discovery pipelines.[1]

Handling, Stability, & Safety

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at 2–8°C. Exposure to moisture can lead to hydrolysis of the methyl ester back to the parent amino acid.[1]

-

Stability: Stable for >2 years if stored properly under inert gas (

or Ar).[1] -

Safety:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.[1]

-

References

-

PubChem. (2023).[1] Methyl 2-aminopentanoate hydrochloride (Compound Summary).[1][2][4][5][8][9] National Library of Medicine.[1] [Link][1]

-

Li, Y., et al. (2009).[1][6] "Design and synthesis of novel arginase inhibitors." Bioorganic & Medicinal Chemistry, 17(10), 3536-3542.[1][6] [Link][1]

-

Anand, N., et al. (2012).[1] "Thionyl chloride-methanol: An efficient system for the synthesis of amino acid methyl esters."[1] Asian Journal of Chemistry, 24(1), 435.[1] [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Norvaline methyl ester hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. Methyl 2-aminopentanoate hydrochloride - Lead Sciences [lead-sciences.com]

- 5. (R)-Methyl 2-aminopentanoate hydrochloride [myskinrecipes.com]

- 6. 56558-30-6 L-Norvaline methyl ester hydrochloride AKSci V1261 [aksci.com]

- 7. pianetachimica.it [pianetachimica.it]

- 8. L-Norvaline methyl ester hydrochloride, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. methyl (R)-2-aminopentanoate hydrochloride - CAS:619330-91-5 - Abovchem [abovchem.com]

A Technical Guide to the Potential Applications of Methyl 2-aminopentanoate Hydrochloride in Pharmaceutical Research

Abstract

Methyl 2-aminopentanoate hydrochloride, a chiral amino acid ester, represents a versatile and often under-explored building block in the landscape of pharmaceutical research and development. Beyond its established role as a key intermediate in the synthesis of specific active pharmaceutical ingredients (APIs), its inherent chemical functionalities and stereochemical integrity present a broader platform for innovation. This technical guide delves into the multifaceted potential of Methyl 2-aminopentanoate hydrochloride, exploring its applications as a strategic synthon for complex molecular scaffolds and its prospective therapeutic utility stemming from the biological activity of its parent amino acid, L-norvaline. We will examine the causality behind its use in stereoselective synthesis and explore its potential role in the development of novel therapeutics targeting neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes in their research endeavors.

Introduction: Unpacking the Potential of a Versatile Synthon

Methyl 2-aminopentanoate hydrochloride, also known as L-norvaline methyl ester hydrochloride, is a chiral compound that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring a primary amine, a methyl ester, and a stereocenter, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules.[3] The hydrochloride salt form enhances its stability and handling properties.[1] While its most prominent application to date has been in the industrial synthesis of the anti-epileptic drug Levetiracetam, a pyrrolidinone derivative, its potential extends far beyond this single application.[3] This guide will explore two primary avenues of its utility in pharmaceutical research: its role as a versatile chiral building block and its potential as a pharmacologically active agent, particularly in the context of neuroprotection.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Methyl 2-aminopentanoate hydrochloride is crucial for its effective application in research.

| Property | Value |

| CAS Number | 10047-10-6 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and methanol |

| Storage | Inert atmosphere, 2-8°C |

Note: Data compiled from various chemical suppliers.

Proper handling and storage are paramount to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.

Application as a Versatile Synthon in Medicinal Chemistry

The true power of Methyl 2-aminopentanoate hydrochloride lies in its adaptability as a starting material for a diverse range of molecular architectures relevant to drug discovery. Its bifunctional nature allows for a variety of chemical transformations, enabling the construction of complex chiral molecules.

Synthesis of Chiral Heterocycles

Heterocyclic scaffolds are ubiquitous in pharmaceuticals.[4] Methyl 2-aminopentanoate hydrochloride can serve as a valuable precursor for the stereoselective synthesis of various nitrogen-containing heterocycles.

-

Pyrrolidines: As demonstrated by its use in Levetiracetam synthesis, the amino ester functionality can be readily cyclized to form pyrrolidinone cores.[3] This class of compounds is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.

-

β-Lactams: The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for the synthesis of β-lactams, the core structure of penicillin and related antibiotics.[5][6] Chiral amino acid esters like Methyl 2-aminopentanoate hydrochloride can be converted into the corresponding imines, allowing for the stereoselective synthesis of novel β-lactam analogues.[6][7]

-

Benzodiazepines: These privileged structures in medicinal chemistry, known for their anxiolytic, sedative, and anticonvulsant properties, can be synthesized from amino acid precursors.[8][9] The amine functionality of Methyl 2-aminopentanoate hydrochloride can be incorporated into the benzodiazepine ring system, offering a route to novel, chiral derivatives.[8]

The following diagram illustrates a generalized workflow for the utilization of Methyl 2-aminopentanoate hydrochloride in the synthesis of chiral heterocyclic scaffolds.

Caption: Generalized synthetic workflow for chiral heterocycles.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi and Passerini reactions, are powerful tools in drug discovery for the rapid generation of molecular diversity from simple starting materials.[4][10][11] Amino acid esters are common components in these reactions.[12] Methyl 2-aminopentanoate hydrochloride can serve as the amine component in the Ugi reaction, leading to the formation of complex peptide-like scaffolds in a single step.[13] This approach allows for the efficient creation of libraries of novel compounds for high-throughput screening.

Therapeutic Potential: An Arginase Inhibitor for Neuroprotection

Beyond its synthetic utility, Methyl 2-aminopentanoate hydrochloride holds therapeutic promise due to the biological activity of its parent amino acid, L-norvaline. L-norvaline is a known inhibitor of the enzyme arginase.[1][14]

The Arginase-Nitric Oxide Pathway

Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[15]

-

Arginase: Converts L-arginine to ornithine and urea.

-

Nitric Oxide Synthase (NOS): Converts L-arginine to nitric oxide (NO) and citrulline.

Nitric oxide is a crucial signaling molecule in the nervous system, playing a vital role in neurotransmission, synaptic plasticity, and cerebral blood flow. In neurodegenerative diseases such as Alzheimer's, there is evidence of increased arginase activity, which leads to a depletion of L-arginine available for NOS. This, in turn, results in decreased NO production and contributes to neuronal damage.[2][16]

L-Norvaline as a Neuroprotective Agent

By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting NO production and exerting neuroprotective effects.[14][17] Studies in animal models of Alzheimer's disease have shown that L-norvaline can reverse cognitive decline, reduce beta-amyloid plaques, and suppress neuroinflammation.[2][16]

The following diagram illustrates the proposed mechanism of action for the neuroprotective effects of L-norvaline.

Caption: Proposed mechanism of L-norvaline's neuroprotective effects.

While most studies have focused on L-norvaline, the use of its methyl ester, Methyl 2-aminopentanoate hydrochloride, could offer advantages as a prodrug.[18][19][20] The ester functionality may improve its lipophilicity and ability to cross the blood-brain barrier, where it would then be hydrolyzed to release the active L-norvaline.

Experimental Protocol: In Vitro Arginase Inhibition Assay

To assess the potential of Methyl 2-aminopentanoate hydrochloride or its derivatives as arginase inhibitors, a robust in vitro assay is essential. The following protocol is a standard colorimetric method for measuring arginase activity.[21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against arginase.

Materials:

-

Purified bovine liver arginase

-

Tris-HCl buffer (50 mM, pH 7.5)

-

L-arginine solution (substrate)

-

Test compound (e.g., L-norvaline methyl ester hydrochloride, dissolved in an appropriate solvent)

-

Acid solution (H2SO4/H3PO4/H2O at 1:3:7 v/v/v)

-

α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-activate the arginase by incubating it in Tris-HCl buffer containing a cofactor (e.g., MnCl2) at 37°C for 10 minutes.

-

Reaction Mixture Preparation: In a 96-well plate, add the following in order:

-

Tris-HCl buffer

-

Test compound at various concentrations (a serial dilution is recommended)

-

Activated arginase solution

-

-

Initiation of Reaction: Add the L-arginine solution to each well to start the reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding the acid solution to each well.

-

Color Development: Add the ISPF solution to each well.

-

Heating: Heat the plate at 100°C for 45 minutes to allow for color development. The urea produced by arginase reacts with ISPF to form a colored product.

-

Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of arginase inhibition for each concentration of the test compound compared to a control with no inhibitor.

-

Plot the percentage inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Self-Validation and Causality:

-

Controls: Include positive controls (a known arginase inhibitor like nor-NOHA) and negative controls (no inhibitor) to validate the assay's performance.[21]

-

Substrate Dependence: Varying the L-arginine concentration can help elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive).

-

Enzyme Kinetics: Perform kinetic studies (e.g., Michaelis-Menten plots) in the presence and absence of the inhibitor to further characterize the inhibition mechanism.

Conclusion and Future Directions

Methyl 2-aminopentanoate hydrochloride is more than just a precursor for a single drug. Its value lies in its versatility as a chiral building block for a wide range of pharmaceutically relevant scaffolds and its potential as a prodrug for the neuroprotective agent L-norvaline. Future research should focus on:

-

Exploring its use in the synthesis of novel kinase inhibitors, anti-cancer agents, and other bioactive molecules.

-

Investigating the in vivo efficacy and pharmacokinetics of Methyl 2-aminopentanoate hydrochloride as a prodrug for delivering L-norvaline to the central nervous system.

-

Developing derivatives of Methyl 2-aminopentanoate hydrochloride with enhanced potency and selectivity as arginase inhibitors.

By embracing the full potential of this readily available chiral synthon, the pharmaceutical research community can unlock new avenues for the discovery and development of innovative therapeutics.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. (n.d.). PMC - PubMed Central.

- Arginase. (n.d.). MedchemExpress.com.

- Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds

- Unusual Amino Acids: Norvaline. (2025). LifeTein Peptide Blog.

- Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. (n.d.). PMC - NIH.

- L-Norvaline methyl ester hydrochloride. (n.d.). Chem-Impex.

- (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (n.d.).

- L-Norvaline, a new therapeutic agent against Alzheimer's disease. (2019). PMC - PubMed Central.

- Prodrug strategies in developing antiviral nucleoside analogs. (2026). PMC - PubMed Central.

- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). PMC - NIH.

- Stereoselective synthesis of β-lactams: recent examples. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks.

- Synthesis of 510. NMP=N‐methyl‐2‐pyrrolidone. (n.d.).

- L-Norvaline, a new therapeutic agent against Alzheimer's disease. (2019).

- Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions | Request PDF. (2025).

- Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central.

- (PDF) Prodrug strategies in developing antiviral nucleoside analogs. (2026).

- Reports of L-Norvaline Toxicity in Humans May Be Greatly Overst

- Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosph

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.

- Preparation of N-methyl-2-pyrrolidone (NMP)

- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C

- Synthesis of β-Lactams. (2020). Encyclopedia.pub.

- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.

- Prodrug strategies in developing antiviral nucleoside analogs. (n.d.). RSC Publishing.

- Protein supplement L-norvaline may lead to neurodegener

- Stereoselective Synthesis of β-Lactam-triflones under C

- Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71. (2022). -ORCA - Cardiff University.

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic

- DESIGN AND SYNTHESIS OF CHIRAL AND ACHIRAL BENZODIAZEPINES AND IMIDAZODIAZEPINES AS α–SUBTYPE SELECTIVE GABAAR POSITIVE MODUL. (2022). Minds@UW.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). MDPI.

- CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof. (n.d.).

- Advances in the chemistry of β-lactam and its medicinal applic

- Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders. (2022). Minds@UW.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifetein.com [lifetein.com]

- 15. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species [mdpi.com]

"handling and storage guidelines for Methyl 2-aminopentanoate hydrochloride"

Handling and Storage Guidelines for Methyl 2-aminopentanoate Hydrochloride

Executive Summary Methyl 2-aminopentanoate hydrochloride (also known as L-Norvaline methyl ester hydrochloride) is a non-canonical amino acid derivative critical in peptide synthesis and medicinal chemistry, particularly as a structural analog in arginase inhibitor development. While chemically robust as a hydrochloride salt compared to its free base, it possesses specific vulnerabilities—primarily hygroscopicity and ester hydrolysis—that require rigorous environmental control. This guide outlines a self-validating protocol for the lifecycle management of this compound, ensuring high fidelity in downstream applications.

Chemical Identity & Technical Profile

Understanding the fundamental constants is the first step in establishing a control baseline.

| Parameter | Specification |

| IUPAC Name | Methyl (2S)-2-aminopentanoate hydrochloride |

| Common Synonyms | H-Nva-OMe[1]·HCl; L-Norvaline methyl ester HCl |

| CAS Number | 56558-30-6 (L-isomer); 10047-10-6 (Racemate) |

| Molecular Formula | C₆H₁₃NO₂[1] · HCl |

| Molecular Weight | 167.63 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Melting Point | ~173°C (Decomposes) |

Health, Safety, and Environment (HSE) Protocol

Hazard Analysis: Although often regarded as a standard laboratory reagent, this compound acts as an irritant. The hydrochloride moiety contributes to potential acidity upon contact with moisture on mucous membranes.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

-

Critical Risk: Inhalation of fine dust during weighing can cause acute respiratory tract irritation.

PPE Matrix:

-

Respiratory: N95/P2 respirator required if handling open powder outside a fume hood.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).

-

Ocular: Chemical safety goggles (standard safety glasses are insufficient for fine powders).

Storage Stability & Degradation Mechanisms[3]

The Core Threat: Hydrolysis

The primary degradation vector for Methyl 2-aminopentanoate hydrochloride is moisture-induced ester hydrolysis. While the protonated amine (

Degradation Pathway Visualization: The following diagram illustrates the mechanistic failure point when storage conditions are breached.

Caption: Figure 1. Moisture-induced hydrolysis pathway converting the reagent into Norvaline and Methanol.

Storage Guidelines: To arrest this pathway, the following "Defense-in-Depth" strategy is required:

-

Temperature: Store at 2°C to 8°C . Lower temperatures kinetically inhibit the hydrolysis reaction.

-

Atmosphere: The container must be desiccated . The hydrochloride salt is hygroscopic; absorption of water creates a localized acidic solution on the crystal surface, accelerating auto-catalytic degradation.

-

Container: Amber glass with a PTFE-lined screw cap. Avoid simple snap-cap vials for long-term storage as they are permeable to water vapor.

Handling & Experimental Protocols

Protocol A: Inert Weighing & Solubilization Objective: To prepare a stock solution without introducing atmospheric moisture or carbonate contaminants.

-

Equilibration: Allow the storage container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the reagent immediately.

-

Weighing: Perform weighing quickly. If high precision is required (<10 mg), use an antistatic gun to prevent powder scattering.

-

Solvent Choice:

-

Preferred: Anhydrous Methanol or DMF (if used for coupling).

-

Avoid: Unbuffered water for long-term stock; the pH will drop, potentially damaging sensitive co-reagents.

-

Protocol B: Free-Basing (Conversion to Free Amine) Context: For nucleophilic attack in peptide coupling, the HCl salt must be neutralized.

-

Dissolution: Dissolve the salt in an organic solvent (e.g., DCM or Ethyl Acetate).

-

Neutralization: Add a tertiary amine base (e.g., DIPEA or TEA) at 1.05 - 2.0 equivalents.

-

Self-Validation: The solution may become slightly cloudy due to the formation of Triethylamine Hydrochloride salts.

-

-

Usage: Use immediately. The free amine ester is significantly less stable than the hydrochloride salt and prone to diketopiperazine (DKP) formation (cyclization).

Quality Control & Self-Validation

How do you know if your reagent has degraded? Use these field checks:

| Diagnostic | Observation | Interpretation |

| Visual Inspection | Clumping or "wet" appearance | Significant moisture absorption (Deliquescence). |

| Olfactory Check | Faint smell of alcohol (Methanol) | Hydrolysis has occurred (Ester bond cleavage). |

| Solubility Test | Incomplete solubility in dry DCM | Presence of hydrolyzed free acid (Norvaline is zwitterionic and less soluble in DCM). |

| Melting Point | Depression > 2°C (e.g., melts <170°C) | Impurity accumulation. |

Lifecycle Management Workflow:

Caption: Figure 2. Reagent lifecycle workflow emphasizing QC checkpoints to prevent experimental failure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14118488, Methyl (2S)-2-aminopentanoate hydrochloride. Retrieved from [Link]

-